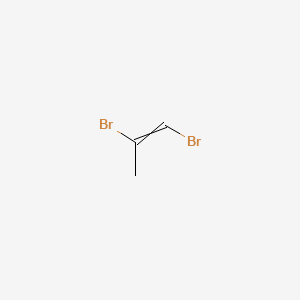

1-Propene, 1,2-dibromo-

Description

Historical Perspectives and Foundational Principles of Halogenated Alkenes in Organic Chemistry

The study of halogenated organic compounds has a long history, with simple haloalkanes like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds, including halogenated alkenes, flourished in the 19th century alongside the development of modern organic chemistry. wikipedia.org By the 1930s, the electrophilic addition of halogens to alkenes was already considered a classic textbook reaction. nih.gov

The foundational principles governing the chemistry of halogenated alkenes are rooted in the reactions of the carbon-carbon double bond. Key methods for their formation were established early on, including:

Addition of halogens to alkenes and alkynes : This reaction involves the addition of elemental halogens like bromine (Br₂) or chlorine (Cl₂) across the double or triple bond. wikipedia.orgwikipedia.org The reaction with alkenes typically proceeds through a cyclic 'halonium' ion intermediate, leading to an anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

Hydrohalogenation of alkenes and alkynes : The addition of a hydrogen halide (like HBr or HCl) to an alkene is a fundamental method to produce a mono-haloalkane. wikipedia.org

Dehydrohalogenation of polyhalogenated alkanes : The elimination of a hydrogen halide from an adjacent carbon, often induced by a strong base, can create a double bond, providing a pathway to synthesize haloalkenes from saturated precursors. vaia.com

These reliable and versatile reactions made halogenated hydrocarbons readily available, establishing them as crucial intermediates in industrial and laboratory synthesis because the halide functional group can be easily replaced or transformed. wikipedia.org

Structural Classification and Systematic Nomenclature of Halogenated Propenes

Halogenated organic compounds are classified based on the number of halogen atoms (mono-, di-, poly-) and the nature of the carbon atom to which the halogen is bonded. ncert.nic.in 1-Propene, 1,2-dibromo-, with the chemical formula C₃H₄Br₂, is a dihalogenated propene. nih.gov

The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The halogen is treated as a substituent (prefix) on the parent alkane or alkene chain, with its position indicated by a number. libretexts.orglibretexts.org

For dihalogenated compounds, specific terms describe the relative positions of the halogens:

Geminal (gem-) dihalides : Both halogens are attached to the same carbon atom. ncert.nic.in

Vicinal (vic-) dihalides : The halogens are attached to adjacent carbon atoms. ncert.nic.in

1-Propene, 1,2-dibromo- is a vicinal dihalide, as the two bromine atoms are on carbons 1 and 2 of the propene chain. The presence of the double bond between carbons 1 and 2 also introduces the possibility of stereoisomerism (E/Z isomerism) depending on the orientation of the substituents around the double bond. nih.govresearchgate.net

The molecular formula C₃H₄Br₂ can represent several structural isomers in addition to 1-Propene, 1,2-dibromo-.

Table 1: Structural Isomers of Dibromopropene

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-Propene, 1,2-dibromo- | 26391-16-2 | C₃H₄Br₂ | 199.87 |

| 1-Propene, 1,1-dibromo- | 13195-80-7 | C₃H₄Br₂ | 199.87 |

| 1-Propene, 2,3-dibromo- | 513-31-5 | C₃H₄Br₂ | 199.87 |

| 1,1-Dibromocyclopropane | 3591-34-2 | C₃H₄Br₂ | 199.87 |

Data sourced from MOLBASE. molbase.com

Current Research Landscape and Academic Significance of 1-Propene, 1,2-dibromo-

The academic significance of 1-Propene, 1,2-dibromo- lies primarily in its utility as a synthetic intermediate in organic chemistry. Its structure, featuring both a reactive double bond and two vicinal bromine atoms, allows for a variety of chemical transformations.

Properties and Structure The fundamental properties of 1-Propene, 1,2-dibromo- are summarized in the table below. The IUPAC name for the specific stereoisomer is often given as (E)-1,2-dibromoprop-1-ene or (Z)-1,2-dibromoprop-1-ene. nih.gov

Table 2: Properties of 1-Propene, 1,2-dibromo-

| Property | Value |

|---|---|

| IUPAC Name | 1,2-dibromoprop-1-ene nih.gov |

| Molecular Formula | C₃H₄Br₂ nih.gov |

| Molecular Weight | 199.87 g/mol nih.gov |

| CAS Number | 26391-16-2 nih.gov |

| Synonyms | 1,2-Dibromo-1-propene nih.gov |

| Monoisotopic Mass | 197.867974 u chemspider.com |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Synthetic Applications and Reactivity Research interest in compounds like 1-Propene, 1,2-dibromo- often centers on their role as building blocks for more complex molecules. A key reaction for vicinal dihalides is dehydrohalogenation. The treatment of a vicinal dihalide with a strong base can lead to the elimination of two molecules of hydrogen bromide (HBr), forming an alkyne. vaia.com This makes 1-Propene, 1,2-dibromo- a potential precursor for the synthesis of propyne (B1212725) or its derivatives.

Furthermore, analogous compounds have demonstrated significant utility in synthesis. For instance, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, a structurally related compound, has been established as a versatile reagent for the synthesis of substituted furans and cyclopentenones, which are important heterocyclic and carbocyclic structures. orgsyn.org This suggests that 1-Propene, 1,2-dibromo- could similarly serve as a flexible three-carbon unit in the construction of various molecular frameworks, although specific, widespread applications in the literature are not heavily documented. Its academic value is thus primarily as a model compound for studying the reactivity of vicinal dihaloalkenes and as a potential, though not common, synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

26391-16-2 |

|---|---|

Molecular Formula |

C3H4Br2 |

Molecular Weight |

199.87 g/mol |

IUPAC Name |

(E)-1,2-dibromoprop-1-ene |

InChI |

InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |

InChI Key |

JVNZUEVMRPWHLF-NSCUHMNNSA-N |

SMILES |

CC(=CBr)Br |

Isomeric SMILES |

C/C(=C\Br)/Br |

Canonical SMILES |

CC(=CBr)Br |

Other CAS No. |

26391-16-2 |

Origin of Product |

United States |

Stereochemical and Constitutional Isomerism of Dibromopropenes

Geometric Isomerism in 1-Propene, 1,2-dibromo- (e.g., (1E)-Isomer)

Geometric isomerism, a type of stereoisomerism, occurs in alkenes due to the restricted rotation around the carbon-carbon double bond. ck12.org For geometric isomers to exist, each carbon atom involved in the double bond must be attached to two different groups. ck12.orgbrainly.in

In the case of 1,2-dibromo-1-propene, the double bond is between the first and second carbon atoms (C1 and C2).

C1 is bonded to a hydrogen atom and a bromine atom.

C2 is bonded to a methyl group (-CH3) and a bromine atom.

Since both C1 and C2 are attached to two different substituents, 1,2-dibromo-1-propene can exist as a pair of geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The (E) configuration indicates that the higher-priority groups on each carbon are on opposite sides of the double bond, while the (Z) configuration indicates they are on the same side. For 1,2-dibromo-1-propene, the bromine atoms are the higher-priority groups on both carbons.

(1E)-1,2-dibromo-1-propene : The bromine atoms are on opposite sides of the double bond. nih.gov

(1Z)-1,2-dibromo-1-propene : The bromine atoms are on the same side of the double bond.

These isomers are distinct compounds with different physical properties and chemical reactivity.

Constitutional Isomers of Dibromopropene: 1,1-Dibromo-1-propene (B80434) and 2,3-Dibromopropene

Constitutional isomers have the same molecular formula (C3H4Br2) but differ in the connectivity of their atoms. docbrown.info Besides 1,2-dibromo-1-propene, two other constitutional isomers exist: 1,1-dibromo-1-propene and 2,3-dibromo-1-propene.

1,1-Dibromo-1-propene : In this isomer, both bromine atoms are attached to the first carbon atom (C1) of the propene chain. lookchem.comchemeo.com It is a colorless liquid used as a reagent in organic synthesis. guidechem.com

2,3-Dibromo-1-propene : Here, one bromine atom is attached to the second carbon (C2) and the other to the third carbon (C3). nih.gov This compound is a colorless to light yellow or brown liquid and is used as an intermediate in organic synthesis.

The differing placement of the bromine atoms leads to significant variations in their physical properties.

| Property | 1,1-Dibromo-1-propene | 2,3-Dibromo-1-propene |

|---|---|---|

| CAS Number | 13195-80-7 lookchem.com | 513-31-5 |

| Molecular Formula | C3H4Br2 lookchem.com | C3H4Br2 |

| Molecular Weight | 199.87 g/mol nih.gov | 199.87 g/mol nih.gov |

| Boiling Point | 127.2 °C at 760 mmHg lookchem.comguidechem.com | 42-44 °C at 17 mmHg |

| Density | 2.042 g/cm³ lookchem.com | 1.934 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.553 lookchem.comguidechem.com | 1.544 |

Conformational Analysis and Stereoelectronic Effects in Dibromopropene Isomers

Conformational analysis involves the study of different spatial arrangements of atoms, or conformers, that can be interconverted by rotation around single bonds. youtube.com These rotations are not entirely free and are subject to stereoelectronic effects, which are orbital interactions that influence the stability of a particular conformation. researchgate.net

For the dibromopropene isomers, rotation occurs around the C2-C3 single bond.

In 1,1-dibromo-1-propene and 1,2-dibromo-1-propene , this involves the rotation of the methyl group. The stability of the resulting conformers (e.g., staggered vs. eclipsed) is influenced by steric interactions between the hydrogen atoms of the methyl group and the substituents on the C2 carbon, particularly the bulky bromine atom in the case of 1,2-dibromo-1-propene.

The conformational analysis of 2,3-dibromo-1-propene is analogous to that of 1,2-dihaloethanes. youtube.com Rotation around the C2-C3 single bond leads to different relative orientations of the bromine atom on C2 and the bromo-methyl group on C3. The two most significant conformers are the anti (dihedral angle of 180°) and gauche (dihedral angle of 60°) forms. Theoretical studies on 1,2-dihaloethanes have shown that for larger halogens like bromine and iodine, the anti conformer is strongly favored. researchgate.net This preference is attributed to a combination of minimizing steric repulsion between the large bromine atoms and stabilizing stereoelectronic effects, specifically hyperconjugation involving the C-X/C-X* (where X is a halogen) orbitals. researchgate.net This interaction is maximized in the anti-periplanar arrangement of the anti conformer.

The interplay between steric hindrance and these subtle orbital interactions dictates the preferred three-dimensional shape and relative energy of the conformers for each dibromopropene isomer.

Advanced Synthetic Methodologies for 1 Propene, 1,2 Dibromo

Halogenation Reactions of Propene and its Derivatives

The direct addition of bromine across the double bond of propene is a primary route for the synthesis of 1,2-dibromopropane (B165211). However, the synthesis of 1-Propene, 1,2-dibromo- involves the formation of a dibrominated alkene. This can be achieved through various halogenation strategies involving propene or its derivatives like propyne (B1212725).

Electrophilic Bromination Pathways

The reaction of an alkene like propene with molecular bromine (Br₂) is a classic example of electrophilic addition. libretexts.org The high electron density of the carbon-carbon double bond induces a dipole in the approaching non-polar bromine molecule, allowing one bromine atom to act as an electrophile. libretexts.orgyoutube.com

The mechanism proceeds through a key intermediate, a cyclic bromonium ion. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This three-membered ring is formed when a bromine atom attaches to both carbons of the original double bond. libretexts.org The formation of this intermediate has been confirmed, for instance, by the isolation and crystal structure analysis of a stable bromonium ion. masterorganicchemistry.com The subsequent step involves the attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion. youtube.commasterorganicchemistry.com This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms. masterorganicchemistry.commasterorganicchemistry.com

In the case of propene reacting with bromine, this pathway leads to the formation of 1,2-dibromopropane. study.com To synthesize 1-Propene, 1,2-dibromo-, a starting material with a triple bond, such as propyne, is typically required. The electrophilic addition of bromine to propyne would first yield (E/Z)-1,2-dibromo-1-propene. The reaction is often performed in an organic solvent like tetrachloromethane. chemguide.co.uk

| Reaction Step | Description |

| Polarization | The π-bond of the alkene induces a dipole in the Br₂ molecule. libretexts.org |

| Bromonium Ion Formation | The electrophilic bromine atom adds to the double bond, forming a cyclic bromonium ion intermediate. masterorganicchemistry.com |

| Nucleophilic Attack | A bromide ion attacks one of the carbon atoms of the bromonium ion. masterorganicchemistry.com |

| Product Formation | The ring opens, resulting in the formation of a vicinal dibromide with anti stereochemistry. masterorganicchemistry.com |

Radical-Mediated Halogenation Strategies

While electrophilic addition is common for halogens like bromine, radical addition mechanisms can also occur, particularly under specific conditions such as the presence of UV light or radical initiators. stackexchange.com In contrast to the electrophilic pathway, the radical addition of hydrogen bromide (HBr) to alkenes, in the presence of peroxides, proceeds via an anti-Markovnikov mechanism. pharmaguideline.commasterorganicchemistry.com

The initiation step involves the homolytic cleavage of a weak bond in an initiator, like a peroxide, to form radicals. pharmaguideline.com These radicals then react with HBr to generate a bromine radical (Br•). youtube.com The bromine radical then adds to the alkene double bond. masterorganicchemistry.comreddit.com In the case of an unsymmetrical alkene like propene, the bromine radical adds to the carbon atom that results in the formation of the more stable carbon radical. For propene, addition to the terminal carbon (C1) yields a more stable secondary radical on the central carbon (C2). youtube.com This intermediate radical then abstracts a hydrogen atom from HBr to form the product and regenerate a bromine radical, continuing the chain reaction. pharmaguideline.commasterorganicchemistry.com

While the radical addition of HBr is well-established, the radical addition of Br₂ to an alkene is less common as the electrophilic addition is typically very fast. stackexchange.com However, for substrates like alkynes, radical mechanisms can play a role in the formation of dibromoalkenes.

Stereoselective and Stereospecific Synthesis of 1-Propene, 1,2-dibromo-

Controlling the stereochemistry of the final product is a crucial aspect of modern organic synthesis. As mentioned, the electrophilic addition of bromine to alkenes is a stereospecific reaction, yielding anti-addition products due to the backside attack on the cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of specific stereoisomers of 1,2-dibromo-1-propene, methods starting from alkynes or other precursors are employed. One such highly selective method is the bromoboration of propyne with tribromoborane (BBr₃). organic-chemistry.org This reaction proceeds with over 98% syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. This intermediate can then be converted to a more stable pinacolboronate while retaining its high isomeric purity. organic-chemistry.org

Another stereoselective method involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, carried out in dimethylformamide (DMF) with triethylamine (B128534) (Et₃N) as a base, can efficiently prepare (Z)-1-bromo-1-alkenes in high yields and with high stereoselectivity. organic-chemistry.org

| Method | Precursor | Key Reagents | Product Stereochemistry | Selectivity |

| Bromoboration organic-chemistry.org | Propyne | BBr₃, pinacol | (Z)-alkenylpinacolboronate | >98% syn-addition |

| Microwave-induced reaction organic-chemistry.org | anti-2,3-dibromoalkanoic acid | Et₃N, DMF | (Z)-1-bromo-1-alkene | High |

Development of Novel Catalytic and Multi-Component Reaction Approaches

Modern synthetic chemistry seeks to develop more efficient and selective reactions, often through the use of catalysts. A bimetallic palladium(II) catalyst has been shown to be effective in the oxidation of olefins in the presence of bromide to produce 1,2-dibromo compounds. researchgate.net This catalytic system, which contains a β-triketone and bridging chiral diphosphine and diamine ligands, has demonstrated high enantioselectivity. For the oxidation of propene, an optical purity of 94% enantiomeric excess (ee) was achieved, yielding an optically active 1,2-dibromo product. researchgate.net This catalytic approach is notable as it represents a net air oxidation process. researchgate.net

Regioselective Synthesis and Isomer Control

Regioselectivity refers to the control of where substituents add to a molecule. In the synthesis of dibromopropenes, different isomers are possible, such as 1,1-dibromo-1-propene (B80434), 1,2-dibromo-1-propene, and 2,3-dibromo-1-propene.

The bromoboration of propyne mentioned earlier is also highly regioselective, with the boron and bromine adding to specific positions of the triple bond to yield (Z)-2-bromo-1-propenyldibromoborane. organic-chemistry.org Subsequent reactions, such as a Negishi coupling with organozinc compounds, can be performed on the resulting stable pinacolboronate to synthesize trisubstituted alkenes while maintaining high stereochemical purity. organic-chemistry.org

The ability to control both regio- and stereoselectivity is essential for the synthesis of complex molecules where a specific isomer of a building block like 1,2-dibromo-1-propene is required. Research into methods utilizing geminal dibromoalkenes, for instance, highlights the importance of controlling isomer formation for subsequent functionalization. rsc.org The development of one-pot syntheses for related organoselenium compounds from alkenes also underscores the ongoing efforts to achieve high regioselectivity in addition reactions. mdpi.com

Detailed Mechanistic Investigations of Chemical Reactivity of 1 Propene, 1,2 Dibromo

Elimination Reactions: Dehydrobromination Pathways

Elimination reactions, specifically dehydrobromination, represent the most significant reactive pathway for 1,2-dibromopropene when treated with a strong base. youtube.com This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of a new π-bond, typically resulting in an alkyne or an allene.

The dehydrobromination of 1,2-dibromopropene predominantly proceeds through the E2 mechanism.

E2 Mechanism: This is a bimolecular, concerted (single-step) reaction where a base removes a proton, and the leaving group departs simultaneously, forming a double or triple bond. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the base. pharmaguideline.com For the E2 reaction to occur, a specific stereochemical arrangement is required: the proton being removed and the bromine leaving group must be in an anti-periplanar orientation. wikipedia.org This geometric constraint dictates the stereochemistry of the product.

E1 Mechanism: This unimolecular pathway involves a two-step process: the leaving group departs first to form a carbocation, which is then deprotonated by a weak base in a second step. pharmaguideline.comvedantu.com As discussed previously, the formation of a high-energy vinylic carbocation from 1,2-dibromopropene is extremely unfavorable. Consequently, the E1 mechanism is not a viable pathway for this compound under typical conditions. libretexts.orglibretexts.org

The efficiency and outcome of the dehydrobromination of 1,2-dibromopropene are critically influenced by the choice of base and solvent. These factors determine whether the reaction proceeds efficiently via the E2 pathway and which of the available protons is removed.

| Condition | Influence on Mechanism & Regioselectivity |

| Base Strength | Strong bases (e.g., KOH, NaNH₂) are required and strongly favor the E2 mechanism . wikipedia.orglibretexts.org Weak bases are ineffective. |

| Solvent Type | Polar aprotic solvents (e.g., DMSO, DMF) can enhance the rate of E2 reactions by solvating the cation of the base, leaving a more reactive "naked" anion. vedantu.comlumenlearning.comPolar protic solvents (e.g., ethanol, water) are generally used for E1 reactions to stabilize the carbocation intermediate, but are less ideal for E2 reactions with anionic bases, which they can solvate and deactivate through hydrogen bonding. libretexts.orglibretexts.org |

| Regioselectivity | The structure of 1,2-dibromopropene (CH₃-CBr=CHBr) presents two possibilities for dehydrobromination. Removal of the vinylic proton can lead to a bromoalkyne. Removal of a methyl proton can lead to a bromoallene. The regioselectivity will depend on the relative acidity of the protons and the steric hindrance around them, with stronger bases often favoring the kinetically accessible proton. |

Interactive Data Table: Explore how different reaction conditions affect the elimination pathway.

Addition Reactions Across the Carbon-Carbon Double Bond

While the π-bond in 1,2-dibromopropene is electron-rich, it is considered deactivated towards electrophilic attack compared to simple alkenes like propene. This deactivation is due to the strong electron-withdrawing inductive effect of the two bromine atoms, which reduces the electron density of the double bond. Nevertheless, addition reactions can occur under appropriate conditions.

The general mechanism for electrophilic addition involves a two-step process. libretexts.org First, the π-bond acts as a nucleophile, attacking an electrophile (E⁺). This forms a carbocation intermediate (or a bridged halonium ion in the case of halogen addition), which is then attacked by a nucleophile (Nu⁻) in the second step. wikipedia.orglibretexts.org

When adding an unsymmetrical reagent such as HBr, the regioselectivity is determined by the stability of the intermediate carbocation (Markovnikov's Rule). The electron-withdrawing and potential resonance-donating effects of the pre-existing bromine atoms complicate the prediction, but the reaction will proceed via the most stable possible carbocation intermediate. shout.education

Rearrangement Reactions and Isomerization Processes

1-Propene, 1,2-dibromo- possesses a structural framework that allows for several potential rearrangement and isomerization pathways. These transformations are primarily influenced by the presence of a double bond in conjugation with allylic and vinylic bromine atoms, which can undergo shifts under various reaction conditions.

Allylic Rearrangement:

A prominent reaction pathway for compounds with the structural motif of 1-Propene, 1,2-dibromo- is the allylic rearrangement. masterorganicchemistry.comwikipedia.orglscollege.ac.in This type of reaction involves the migration of a substituent and a shift of the double bond. In the case of 1-Propene, 1,2-dibromo-, an allylic rearrangement would lead to the formation of its isomer, 2,3-dibromo-1-propene. This process can be initiated thermally, photochemically, or through catalysis. The generally accepted mechanism for such rearrangements often involves the formation of a resonance-stabilized allylic intermediate, which can be a carbocation, a carbanion, or a radical, depending on the reaction conditions. lscollege.ac.invedantu.com

For 1-Propene, 1,2-dibromo-, the rearrangement to 2,3-dibromo-1-propene can be envisioned to proceed through an allylic carbocation intermediate under acidic conditions or via a radical mechanism under thermal or photochemical initiation. The stability of the resulting rearranged product often plays a crucial role in driving the equilibrium of the reaction. masterorganicchemistry.com

Isomerization Processes:

1-Propene, 1,2-dibromo- can exist as geometric isomers, specifically as (E)- and (Z)-isomers, due to the restricted rotation around the carbon-carbon double bond. docbrown.info The interconversion between these stereoisomers represents a key isomerization process. This cis-trans isomerization can be facilitated by heat, light, or the presence of a catalyst. The mechanism often involves the temporary cleavage of the pi-bond, allowing for rotation around the sigma-bond, followed by the reformation of the pi-bond in the opposite configuration.

Another potential isomerization pathway is the prototropic shift, a process involving the migration of a proton. While less common for this specific substrate, under strongly basic conditions, it is conceivable that a prototropic rearrangement could occur, leading to other structural isomers.

The following table summarizes the potential isomerization and rearrangement products of 1-Propene, 1,2-dibromo-.

| Starting Material | Reaction Type | Product |

| (E)-1-Propene, 1,2-dibromo- | Geometric Isomerization | (Z)-1-Propene, 1,2-dibromo- |

| (Z)-1-Propene, 1,2-dibromo- | Geometric Isomerization | (E)-1-Propene, 1,2-dibromo- |

| 1-Propene, 1,2-dibromo- | Allylic Rearrangement | 2,3-dibromo-1-propene |

Kinetic and Thermodynamic Studies of Reaction Pathways

The course of a chemical reaction, including rearrangements and isomerizations, is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. vedantu.com For the reactions of 1-Propene, 1,2-dibromo-, the interplay between these two factors determines the product distribution.

Kinetic vs. Thermodynamic Control:

In the context of the allylic rearrangement of 1-Propene, 1,2-dibromo- to 2,3-dibromo-1-propene, the relative activation energies for the forward and reverse reactions will dictate the initial product distribution under kinetic control. Lower temperatures and shorter reaction times typically favor the kinetically controlled product. vedantu.com In contrast, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamically more stable isomer. masterorganicchemistry.com

The relative stability of the isomers can be estimated based on factors such as steric hindrance and electronic effects. hypercubeusa.com Computational studies on similar halogenated alkenes can provide insights into the relative energies of the ground states and transition states, which are crucial for understanding the kinetic and thermodynamic preferences. sciepub.com

Thermodynamic Data for Isomerization:

The following hypothetical data table illustrates the kind of thermodynamic parameters that would be relevant for the isomerization of 1-Propene, 1,2-dibromo-. The values are for illustrative purposes and are not based on experimental measurements for this specific compound.

| Isomer | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | Relative Stability |

| (E)-1-Propene, 1,2-dibromo- | X | Y | More Stable |

| (Z)-1-Propene, 1,2-dibromo- | X + δ₁ | Y + γ₁ | Less Stable |

| 2,3-dibromo-1-propene | X + δ₂ | Y + γ₂ | Stability Dependent on δ₂ and γ₂ |

Note: X and Y represent the standard enthalpy and Gibbs free energy of formation for the (E)-isomer, respectively. δ and γ represent the energy differences for the other isomers.

Kinetic Parameters of Reaction Pathways:

The rates of rearrangement and isomerization reactions are characterized by their rate constants and activation energies. These kinetic parameters can be determined experimentally by monitoring the concentration of reactants and products over time at different temperatures. For reactions involving vinyl bromides, the reaction mechanism can be complex, potentially involving radical or ionic intermediates. doubtnut.comstackexchange.com

For instance, a study on the gas-phase pyrolysis of a related compound, 1,2-dichloropropane, revealed that the reaction proceeds via four parallel unimolecular reactions. rsc.org A similar detailed kinetic analysis of 1-Propene, 1,2-dibromo- would be necessary to elucidate its reaction mechanisms and determine the corresponding rate parameters.

The following table provides a hypothetical set of kinetic data for the isomerization of 1-Propene, 1,2-dibromo-, to illustrate the type of information that would be sought in such a study.

| Reaction | Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

| (E) to (Z) Isomerization | 500 | k₁ | Eₐ₁ |

| Allylic Rearrangement | 600 | k₂ | Eₐ₂ |

Spectroscopic Characterization and Structural Elucidation of 1 Propene, 1,2 Dibromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Propene, 1,2-dibromo-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1-Propene, 1,2-dibromo- is expected to show distinct signals for the vinyl proton and the methyl protons. The chemical shift (δ) of the vinyl proton would be influenced by the adjacent bromine atom and the double bond, likely appearing in the downfield region. The methyl protons would appear more upfield. Spin-spin coupling between the vinyl proton and the methyl protons, although likely small (allylic coupling), could provide additional structural information.

The ¹³C NMR spectrum would display three distinct signals corresponding to the three carbon atoms in different chemical environments: the two olefinic carbons and the methyl carbon. The carbon atoms bonded to the bromine atoms would be significantly deshielded, resulting in larger chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Propene, 1,2-dibromo-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHBr) | 6.0 - 7.0 | 110 - 130 |

| C2 (CBr) | - | 100 - 120 |

| C3 (CH₃) | 2.0 - 2.5 | 20 - 30 |

Note: The values in this table are estimations and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For 1-Propene, 1,2-dibromo-, a cross-peak would be expected between the vinyl proton and the methyl protons, confirming their allylic coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. The HMQC/HSQC spectrum would show a correlation between the C1 signal and the vinyl proton signal, and a correlation between the C3 signal and the methyl proton signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For 1-Propene, 1,2-dibromo-, the IR spectrum would be expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) and the carbon-bromine (C-Br) bonds.

Table 2: Expected IR Absorption Bands for 1-Propene, 1,2-dibromo-

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alkene | C=C stretch | 1620 - 1680 |

| Vinyl C-H | C-H stretch | 3010 - 3095 |

| Alkyl C-H | C-H stretch | 2850 - 2960 |

| Haloalkane | C-Br stretch | 500 - 600 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of 1-Propene, 1,2-dibromo- would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic isotopic cluster (M, M+2, M+4 peaks) with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern would likely involve the loss of bromine atoms and other small fragments, providing further evidence for the structure.

Table 3: Predicted Mass Spectrometry Data for 1-Propene, 1,2-dibromo-

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₃H₄Br₂]⁺ | 198 | Molecular Ion (M⁺) |

| [C₃H₄⁷⁹Br⁸¹Br]⁺ | 200 | M+2 Peak |

| [C₃H₄⁸¹Br₂]⁺ | 202 | M+4 Peak |

| [C₃H₄Br]⁺ | 119 | Loss of a bromine atom |

| [C₃H₃]⁺ | 39 | Propargyl cation |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Other spectroscopic techniques can provide complementary information for the characterization of 1-Propene, 1,2-dibromo-.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C double bond in 1-Propene, 1,2-dibromo- would be expected to produce a strong Raman scattering signal. The C-Br bonds would also be Raman active.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As a simple alkene, 1-Propene, 1,2-dibromo- is expected to have a π → π* transition in the ultraviolet region. The presence of bromine atoms as auxochromes might cause a slight bathochromic shift (shift to longer wavelength) compared to propene.

Computational Chemistry and Quantum Mechanical Studies of 1 Propene, 1,2 Dibromo

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

These calculations would involve solving the Kohn-Sham equations for the system, using various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to approximate the exchange-correlation energy. The resulting optimized molecular geometry would represent the lowest energy conformation of the molecule. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties.

Table 6.1.1: Hypothetical DFT-Calculated Geometrical Parameters for 1-Propene, 1,2-dibromo-

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.50 Å |

| C-Br Bond Lengths | ~1.90 - 1.92 Å |

| C-H Bond Lengths | ~1.08 - 1.10 Å |

| C=C-Br Bond Angle | ~122° |

| C=C-C Bond Angle | ~125° |

| Br-C-C Bond Angle | ~110° |

Note: These are estimated values based on typical bond lengths and angles for similar structures and are not derived from actual published DFT calculations for 1-propene, 1,2-dibromo-.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters. For 1-propene, 1,2-dibromo-, these calculations could predict its infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. Each vibrational mode would correspond to a specific motion of the atoms, such as C=C stretching, C-Br stretching, and various bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the structural elucidation of the molecule and its isomers. These theoretical predictions are invaluable for interpreting experimental spectra and identifying unknown compounds. While specific ab initio studies on the vibrational spectra of 1-propene, 1,2-dibromo- are scarce, research on similar molecules like 1,2-dibromopropane (B165211) has utilized such methods to assign fundamental vibrational modes. researchgate.net

Table 6.2.1: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 1-Propene, 1,2-dibromo-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=C Stretch | 1640 - 1680 |

| C-H Stretch (vinyl) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C-Br Stretch | 500 - 650 |

Note: These are estimated frequency ranges and are not from specific published calculations for 1-propene, 1,2-dibromo-.

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways involving 1-propene, 1,2-dibromo- would provide a molecular-level understanding of its chemical reactivity. Computational techniques can be used to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, the addition of a nucleophile to the double bond or elimination reactions to form alkynes could be modeled. While no specific studies on reaction pathway modeling for 1-propene, 1,2-dibromo- were found, computational studies on halogenation and dehydrohalogenation of similar alkenes are common in the literature.

Table 6.3.1: Hypothetical Energy Profile for a Reaction of 1-Propene, 1,2-dibromo-

| Species | Relative Energy (kcal/mol) |

| Reactants (1-Propene, 1,2-dibromo- + Nu⁻) | 0 |

| Transition State 1 | Value dependent on specific reaction |

| Intermediate | Value dependent on specific reaction |

| Transition State 2 | Value dependent on specific reaction |

| Products | Value dependent on specific reaction |

Note: This table illustrates the type of data obtained from reaction pathway modeling; the values are hypothetical.

Conformation Analysis and Energy Landscapes of Isomers

1-Propene, 1,2-dibromo- can exist as different stereoisomers, namely the (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond. Furthermore, rotation around the C-C single bond can lead to different conformers. Computational chemistry can be used to explore the conformational space of these isomers and to determine their relative stabilities by calculating their potential energy landscapes.

This analysis would involve systematically changing the dihedral angles of the molecule and calculating the energy at each point to identify energy minima (stable conformers) and the energy barriers between them. Such studies have been performed for analogous molecules like 1,2-dibromoethane, revealing the relative energies of gauche and anti conformers.

Table 6.4.1: Hypothetical Relative Energies of 1-Propene, 1,2-dibromo- Isomers

| Isomer/Conformer | Relative Energy (kcal/mol) |

| (E)-1,2-dibromopropene (most stable conformer) | 0 |

| (Z)-1,2-dibromopropene (most stable conformer) | Likely higher in energy due to steric hindrance |

| Other conformers | Higher energy values |

Note: The relative stability would need to be determined by specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the behavior of 1-propene, 1,2-dibromo- in the liquid phase or in solution. By simulating the movement of a large number of molecules over time, MD can provide insights into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which are significant for a polar molecule containing bromine atoms.

These simulations could be used to calculate bulk properties like density, heat of vaporization, and diffusion coefficients. Furthermore, MD can be used to study how 1-propene, 1,2-dibromo- interacts with other molecules, such as solvents or reactants, which is crucial for understanding its behavior in a chemical system. While specific MD simulations for 1-propene, 1,2-dibromo- are not documented in the available literature, the methodology is widely used for studying halogenated hydrocarbons.

Table 6.5.1: Hypothetical Intermolecular Interaction Parameters for 1-Propene, 1,2-dibromo- from MD Simulations

| Interaction Type | Potential Energy Contribution (kJ/mol) |

| Lennard-Jones (van der Waals) | Value dependent on force field |

| Coulombic (Electrostatic) | Value dependent on partial charges |

Note: These parameters are fundamental to molecular dynamics simulations and would be derived from a chosen force field.

Role of 1 Propene, 1,2 Dibromo in Advanced Organic Synthesis and Derivatization Strategies

Precursor in the Synthesis of Diversified Organobromine Compounds

1,2-dibromopropane (B165211) is a key starting material for synthesizing a range of other organobromine compounds through reactions such as elimination and substitution. The presence of two bromine atoms, which are excellent leaving groups, on a simple three-carbon chain allows for controlled chemical modifications.

One of the most significant applications is in dehydrobromination reactions. When treated with a strong base, such as alcoholic potassium hydroxide (B78521) (KOH), 1,2-dibromopropane undergoes elimination of hydrogen bromide (HBr) to yield various brominated alkenes. The regiochemical outcome of this elimination can be influenced by the specific reaction conditions and the position of the abstracted proton, leading to a mixture of products. This transformation is a powerful method for converting a saturated dibromoalkane into unsaturated bromoalkenes, which are themselves useful synthetic intermediates.

The primary products of mono-dehydrobromination include:

2-bromo-1-propene

3-bromo-1-propene (allyl bromide)

| Product Name | Structure | Formation Pathway |

|---|---|---|

| 1-bromo-1-propene | CH₃CH=CHBr | Elimination of HBr from C1 and C2 |

| 2-bromo-1-propene | CH₃C(Br)=CH₂ | Elimination of HBr from C1 and C2 |

| 3-bromo-1-propene | CH₂=CHCH₂Br | Elimination of HBr from C2 and C3 |

Furthermore, 1,2-dibromopropane can act as a difunctional alkylating agent. Both carbon atoms bonded to bromine are electrophilic and can react with nucleophiles. For example, reaction with nucleophiles like potassium cyanide (KCN) can lead to the substitution of one or both bromine atoms, introducing new functional groups into the molecule. This reactivity allows for the construction of carbon skeletons and the introduction of functionalities such as nitriles, which can be further elaborated into amines, carboxylic acids, or other groups.

Building Block for Complex Heterocyclic Systems

The 1,2-dihalo motif present in 1,2-dibromopropane is a classic structural alert for the synthesis of heterocyclic compounds. By reacting with dinucleophiles, it can serve as a three-carbon building block to form a variety of saturated and unsaturated ring systems. This strategy is fundamental in heterocyclic chemistry for creating rings containing nitrogen, sulfur, oxygen, or other heteroatoms.

For instance, the reaction of 1,2-dibromopropane with a dinucleophile such as a diamine can lead to the formation of nitrogen-containing heterocycles. The reaction with propane-1,2-diamine could, in principle, yield substituted piperazines through a double nucleophilic substitution. Similarly, reaction with hydrazine (B178648) or its derivatives can be a pathway to pyrazolidine (B1218672) derivatives.

The versatility extends to other heteroatoms.

Sulfur Heterocycles: Reaction with sodium sulfide (B99878) (Na₂S) would produce thiirane (B1199164) (propylene sulfide), a three-membered sulfur-containing ring. Reaction with dithiols, such as ethane-1,2-dithiol, can be used to construct larger rings like dithianes.

Oxygen Heterocycles: While less common due to the preference for elimination reactions with oxygen nucleophiles, cyclization with diols under specific conditions can yield oxygen-containing rings.

| Dinucleophile | Potential Heterocyclic Product Class | Ring Size |

|---|---|---|

| Ammonia (NH₃) | Aziridines | 3 |

| Hydrazine (H₂NNH₂) | Pyrazolidines | 5 |

| Ethylenediamine | Piperazines | 6 |

| Sodium Sulfide (Na₂S) | Thiiranes | 3 |

| Ethane-1,2-dithiol | Dithianes | 6 |

These cyclization reactions provide a straightforward entry into complex molecular scaffolds that are prevalent in pharmaceuticals and agrochemicals.

Application in Total Synthesis of Natural Products and Bioactive Molecules

While direct applications of 1,2-dibromopropane in the total synthesis of complex natural products are not extensively documented in high-profile examples, its role as a fundamental C3 building block is conceptually important. Simple, functionalized alkanes are foundational to the architectural assembly of larger molecules. The utility of 1,2-dibromopropane in this context lies in its ability to act as a bifunctional electrophile.

In synthetic design, a fragment like 1,2-dibromopropane can be envisioned for several key transformations:

Formation of Cyclopropane (B1198618) Rings: Vicinal dihalides are precursors for the synthesis of cyclopropanes via the Freund reaction, which involves intramolecular Wurtz-type coupling using a metal like zinc. The cyclopropane motif is present in numerous natural products and bioactive molecules.

Introduction of a Propylene Unit: It can be used to introduce a three-carbon chain between two nucleophilic centers in a larger molecule, effectively bridging two parts of a molecular scaffold.

Chiral Pool Synthesis: 1,2-dibromopropane is a chiral molecule. Enantiomerically pure forms can be used as chiral building blocks, transferring their stereochemistry into the target molecule. This is a critical strategy in the synthesis of stereochemically complex natural products where biological activity is dependent on a specific enantiomer.

The strategic value of 1,2-dibromopropane resides in its capacity to deliver a simple, reactive, and potentially chiral three-carbon unit to a growing molecular structure, a common requirement in the retrosynthetic analysis of many natural products.

Development of Novel Reagents and Ligands Utilizing 1-Propene, 1,2-dibromo- Moieties

The structure of 1,2-dibromopropane serves as a valuable scaffold for the development of specialized reagents and, particularly, ligands for transition metal catalysis. The ability to replace the two bromine atoms with other functional groups in a stereodefined manner is key to this application.

A prominent strategy involves converting 1,2-dibromopropane into its corresponding diamine, propane-1,2-diamine. This is typically achieved through a two-step process involving substitution with azide (B81097) or a phthalimide-based nucleophile, followed by reduction. The resulting propane-1,2-diamine is a widely used building block for ligands. For example, it can be condensed with aldehydes or ketones to form Schiff base ligands. These tetradentate Schiff base ligands, featuring an N₂O₂ donor set, are known to coordinate with a variety of metal ions to form stable complexes used in catalysis and materials science.

Furthermore, because 1,2-dibromopropane is chiral, it is an attractive precursor for the synthesis of chiral ligands used in asymmetric catalysis. By replacing the bromine atoms with phosphine (B1218219) groups, chiral diphosphine ligands analogous to well-known structures like Chiraphos can be synthesized. These ligands are crucial for creating catalysts that can induce enantioselectivity in chemical reactions, a vital process in the pharmaceutical industry for producing single-enantiomer drugs.

Multi-Step Reaction Sequences and Cascade Reactions

1,2-dibromopropane is an excellent substrate for initiating multi-step reaction sequences due to its two reactive centers. A classic example is the double dehydrobromination to synthesize propyne (B1212725). This transformation requires a very strong base, such as sodium amide (NaNH₂), and typically proceeds in two consecutive elimination steps.

Step 1 (E2 Elimination): The first mole of base removes HBr to form a mixture of bromopropene isomers.

Step 2 (E2 Elimination): The second mole of base removes HBr from the vinylic bromide intermediate to form the carbon-carbon triple bond of propyne.

This entire sequence can be performed in a single reaction vessel, representing an efficient one-pot, two-step synthesis.

| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1,2-Dibromopropane | NaNH₂ (1 eq.) | Bromopropene | Elimination (E2) |

| 2 | Bromopropene | NaNH₂ (1 eq.) | Propyne | Elimination (E2) |

While true cascade reactions—where subsequent reactions occur spontaneously under the same conditions due to the functionality created in the previous step—are a more nuanced class of transformations, the properties of 1,2-dibromopropane make it a suitable starting point for designing such processes. For example, a reaction with a dinucleophile could lead to an initial intermolecular substitution, followed by a spontaneous intramolecular cyclization. The ability to perform multiple bond-forming events in a single operation without isolating intermediates is a cornerstone of modern synthetic efficiency, and difunctional building blocks like 1,2-dibromopropane are essential tools in this endeavor.

Biocatalytic Transformations and Enzyme Substrate Interactions Involving Halogenated Propene Analogs

Substrate Specificity and Reactivity with Dehalogenase Enzymes

Dehalogenases exhibit a diverse range of substrate specificities, which are crucial for their function and application. These enzymes are known to act on chlorinated, brominated, and some iodinated organic compounds. The specificity is largely determined by the architecture of the enzyme's active site and the accessibility of the substrate to this catalytic center through molecular tunnels.

The reactivity of dehalogenases is influenced by both the type of halogen and the structure of the carbon skeleton of the substrate. For instance, studies on 2-haloacid dehalogenases have shown a higher activity towards brominated compounds compared to their chlorinated analogs. Furthermore, these enzymes can display a preference for the length of the carbon chain; for example, some dehalogenases are more active on halogenated propionates than on halogenated acetates. This suggests that an enzyme's active site is finely tuned to accommodate substrates of a particular size and electronic character. The compound 1-Propene, 1,2-dibromo-, being a three-carbon (propene) backbone with two bromine atoms, fits the profile of substrates targeted by certain classes of haloalkane and haloalkene dehalogenases.

The table below, based on findings for 2-haloacid dehalogenases, illustrates the relative activities for different substrates, highlighting the preference for brominated and C3 compounds.

| Substrate | Relative Activity (%) |

| 2-Bromopropionate | 100 |

| 2-Chloropropionate | 75 |

| 2-Bromoacetate | 40 |

| 2-Chloroacetate | 30 |

| 3-Chloropropionate | 0 |

This interactive table demonstrates the substrate preferences of a representative dehalogenase enzyme, indicating higher reactivity for brominated and longer-chain haloacids.

Mechanistic Insights into Enzyme-Catalyzed Halogen Removal Processes

Enzymatic dehalogenation proceeds through several distinct mechanistic pathways, primarily hydrolytic, reductive, and eliminative routes.

Hydrolytic Dehalogenation: This is a common mechanism for aerobic degradation of haloalkanes. It involves the substitution of a halogen atom with a hydroxyl group derived from a water molecule. The catalytic mechanism for many hydrolytic dehalogenases involves a nucleophilic attack by the carboxylate side chain of an active-site aspartate residue on the carbon atom bearing the halogen. This attack forms a covalent ester intermediate and displaces the halide ion. The intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing an alcohol product. The stability of the displaced halide ion is crucial and is managed by specific halide-binding residues within the active site that stabilize the leaving group.

Reductive Dehalogenation: This process is prevalent in anaerobic environments and is catalyzed by enzymes known as reductive dehalogenases (RDases). These complex enzymes often contain a cobalamin (vitamin B12) cofactor and iron-sulfur clusters within their catalytic subunit (RdhA). The proposed mechanism involves the reduced cobalt center of the cofactor attacking the halogen atom on the substrate. This leads to the cleavage of the carbon-halogen bond, a process that can occur through various proposed intermediates, including organocobalt species or cobalt-halide adducts. Electrons required for the catalytic cycle are transferred to the cobalt center via the iron-sulfur clusters.

Rational Design of Biocatalysts for Halogenated Hydrocarbon Modifications

Advances in biotechnology have enabled the modification of dehalogenases to enhance their catalytic properties or alter their substrate specificity for particular applications. This field, known as rational design or protein engineering, utilizes knowledge of the enzyme's structure-function relationship to make targeted changes.

One successful strategy involves modifying the access tunnels that lead to the enzyme's buried active site. By using site-directed mutagenesis to alter amino acid residues lining these tunnels, researchers can narrow the entryway, which can increase the preference for smaller substrates. This modification can also enhance the degradation of certain pollutants by limiting the access of water molecules to the active site, which in turn promotes the formation of the activated enzyme-substrate complex and improves the rate of carbon-halogen bond cleavage.

Another approach is the direct mutation of key residues within the active site. For example, substituting a catalytic aspartate residue can significantly reduce an enzyme's activity towards brominated substrates, demonstrating the critical role of this residue in the dehalogenation mechanism. Both rational design and irrational approaches like directed evolution are powerful tools for creating a diversity of enzymes with improved performance for bioremediation and industrial synthesis.

Chemoenzymatic Synthesis Approaches for Stereoselective Transformations

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysis. This approach is particularly valuable for stereoselective transformations, where the goal is to produce a specific stereoisomer of a target molecule. Enzymes, due to their chiral nature, often exhibit excellent stereoselectivity, which can be difficult to achieve with traditional chemical methods.

In the context of halogenated hydrocarbons, a chemoenzymatic process could involve an initial enzymatic reaction to selectively modify a prochiral or racemic substrate. For instance, a dehalogenase or a haloperoxidase could act on a specific enantiomer or at a specific position on a molecule like 1-Propene, 1,2-dibromo-. The resulting halogenated intermediate, now with a defined stereochemistry, can then be used in subsequent chemical reactions, such as metal-catalyzed cross-coupling, to build more complex molecules.

Cooperative chemoenzymatic processes, where enzymatic and chemical catalysts operate in the same pot under compatible conditions, represent an efficient strategy. Such systems merge the chemoselectivity of enzymes with the reactivity of chemical catalysts to perform multi-step transformations in a single operation, offering a powerful route for the synthesis of complex, stereochemically defined products from halogenated precursors.

Applications of 1 Propene, 1,2 Dibromo in Polymer Science and Specialty Chemical Manufacturing

Monomer in Homopolymerization and Copolymerization Reactions

As a vinyl compound, 1-Propene, 1,2-dibromo- can theoretically serve as a monomer in addition polymerization reactions. The presence of two bromine atoms on the double bond, however, significantly influences its reactivity.

Homopolymerization: The direct homopolymerization of 1,2-dibromopropene is challenging. Steric hindrance from the two bulky bromine atoms and the methyl group can inhibit the propagation step in chain-growth polymerization. Furthermore, the electron-withdrawing nature of the halogens can affect the stability of the propagating radical, cationic, or anionic center.

Copolymerization: A more viable route for incorporating 1,2-dibromopropene into a polymer backbone is through copolymerization with more reactive monomers. By incorporating a small percentage of 1,2-dibromopropene alongside primary monomers like styrene, acrylates, or other vinyl compounds, a polymer with tailored properties can be achieved. The key purpose of such copolymerization would be to introduce bromine functionality randomly along the polymer chain. These bromine atoms serve as reactive sites for further modification or to impart specific properties, such as flame retardancy.

| Polymerization Type | Monomer | Potential Catalyst/Initiator | Resulting Polymer |

| Homopolymerization | 1-Propene, 1,2-dibromo- | Radical Initiators (e.g., AIBN, BPO) | Poly(1,2-dibromopropene) (Theoretically low yield/molecular weight) |

| Copolymerization | 1-Propene, 1,2-dibromo- + Styrene | Radical Initiators | Poly(styrene-co-1,2-dibromopropene) |

| Copolymerization | 1-Propene, 1,2-dibromo- + Methyl Methacrylate | Radical Initiators | Poly(methyl methacrylate-co-1,2-dibromopropene) |

Preparation of Functionalized Polymers and Advanced Materials

The primary value of incorporating 1,2-dibromopropene into a polymer is to create a functional material that can be used for advanced applications or further modified.

Flame Retardant Polymers: The most significant potential application is in the manufacturing of flame-retardant materials. Brominated compounds are well-established as effective flame retardants. nist.gov When a polymer containing 1,2-dibromopropene units is exposed to high temperatures, the weak carbon-bromine bonds can break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion. nist.gov This "gas phase" mechanism is a highly effective way to extinguish a flame and prevent the spread of fire in plastics and other polymeric materials. nist.govnih.gov

Post-Polymerization Modification: The bromine atoms on the polymer backbone are reactive functional groups. They can be substituted via nucleophilic substitution reactions, allowing for the grafting of other molecules onto the polymer chain. This technique, known as post-polymerization modification, is a powerful tool for creating advanced materials. For example, the bromine atoms could be replaced with azide (B81097) groups, which can then undergo "click" chemistry reactions to attach a wide variety of other functional molecules. acs.org This allows for the creation of polymers with precisely tailored properties starting from a common precursor polymer.

Role in the Production of Specialty Chemicals and Agrochemicals

Halogenated organic compounds are crucial building blocks in the synthesis of many complex molecules, including pharmaceuticals and agrochemicals. nih.gov The introduction of halogen atoms can significantly modify a molecule's biological activity. nih.gov

Agrochemical Intermediates: Dihalopropene structures are found in certain classes of pesticides. google.com 1-Propene, 1,2-dibromo- can serve as a versatile three-carbon (C3) synthon. Its two distinct bromine atoms can be selectively reacted or replaced, allowing for the construction of more complex molecular frameworks. The unique reactivity of the vinyl bromide compared to the allylic bromide allows for stepwise chemical transformations, making it a potentially valuable intermediate in multi-step syntheses of active agrochemical ingredients like fungicides, herbicides, or insecticides. researchgate.net

Utilization in the Synthesis of Industrial Intermediates

Beyond direct use in final products, 1-Propene, 1,2-dibromo- can be used to synthesize other valuable chemical intermediates.

Synthesis of Polybrominated Compounds: Brominated propenes can be used as starting materials for producing compounds with an even higher degree of bromination. For instance, other brominated propenes can be reacted with excess bromine to produce pentabromopropane. google.com Such highly halogenated compounds are valuable as dense intermediates or as potent flame-retardant additives themselves. google.com The resulting tribromoallyl derivatives are noted for their effectiveness as flame-retardant additives in plastics like polystyrene. google.com

Precursor for Organometallic Reagents: The vinyl bromide moiety can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one, which can then be used to form new carbon-carbon bonds in the synthesis of a wide range of other organic compounds.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 1-Propene, 1,2-dibromo-, and what experimental parameters must be controlled to optimize yield?

- Methodological Answer : The compound can be synthesized via bromination of propene using bromine () in a controlled environment. Key parameters include temperature (maintained below 40°C to prevent side reactions like polymerization) and stoichiometric ratios to avoid over-bromination. Reaction progress can be monitored using gas chromatography (GC) with flame ionization detection (FID) . Safety protocols, such as inert gas purging, are critical due to bromine’s volatility .

Q. Which analytical techniques are most reliable for characterizing 1-Propene, 1,2-dibromo- and its degradation products?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile organic analysis, while nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) confirms structural integrity. For environmental samples, EPA Method 8260 (volatile organic compounds) provides standardized protocols using purge-and-trap GC-MS . Quantification should follow NIST reference data for calibration .

Q. What safety precautions are essential when handling 1-Propene, 1,2-dibromo- in laboratory settings?

- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent dermal exposure. Conduct experiments in a fume hood with adequate ventilation. Emergency eyewash stations and neutralization kits (e.g., sodium thiosulfate for bromine spills) must be accessible. Safety protocols should align with GHS Revision 8 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for brominated alkenes like 1-Propene, 1,2-dibromo-?

- Methodological Answer : Mechanistic discrepancies (e.g., radical vs. ionic pathways) can be investigated using isotopic labeling (e.g., deuterated substrates) or kinetic isotope effect (KIE) studies. Computational modeling (DFT or MD simulations) may clarify transition states. Cross-validate findings with high-resolution MS/MS data and literature from authoritative sources like NIST or PubChem .

Q. What strategies are effective for designing a study on the environmental persistence of 1-Propene, 1,2-dibromo- in groundwater systems?

- Methodological Answer :

- Experimental Design : Use EPA groundwater monitoring protocols (e.g., purge-and-trap GC-MS) to track degradation products like 1,2-dibromoethane .

- Data Collection : Sample at multiple depths and intervals to assess vertical migration.

- Analysis : Apply multivariate statistical models to correlate degradation rates with pH, temperature, and microbial activity. Reference STORET parameter codes (e.g., 77161 for 1,2-dichloropropene) for cross-study comparisons .

Q. How can the FINER criteria be applied to formulate a novel research hypothesis about the catalytic reduction of 1-Propene, 1,2-dibromo-?

- Methodological Answer :

- Feasible : Ensure access to catalysts (e.g., Pd/C) and hydrogenation equipment.

- Novel : Explore understudied catalysts (e.g., nanostructured Ni-B) for selective debromination.

- Ethical/Relevant : Align with green chemistry principles to minimize toxic byproducts. Use the PECO framework to structure the hypothesis: In [catalytic systems], does [nanostructured Ni-B] compared to [Pd/C] reduce [1,2-dibromo-propene] with higher selectivity for propene? .

Key Considerations for Researchers

- Literature Review : Utilize EPA’s ChemView and STORET databases for historical data .

- Experimental Reproducibility : Document all parameters (e.g., reaction temperature, GC column type) to align with primary literature .

- Ethical Compliance : Address disposal regulations for brominated waste under RCRA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.